molecular formula C14H19NO3 B169744 benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 160706-61-6

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B169744
M. Wt: 249.3 g/mol
InChI Key: XLWOOUZKMJBINO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group .


Physical And Chemical Properties Analysis

This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .

Scientific Research Applications

Influence of Metals on Biologically Important Ligands

The interaction between metals and biologically significant ligands, including various carboxylic acids and derivatives, highlights the importance of understanding how metals can influence the electronic systems of these molecules. Such studies are crucial for predicting the reactivity and stability of complex compounds, as well as their affinity towards enzymes, which can be applied to the design of new drugs and materials (Lewandowski, Kalinowska, & Lewandowska, 2005).

Ohmefentanyl and Its Stereoisomers

Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the significance of stereochemistry in the pharmacological activity of compounds. Such studies are pivotal for understanding ligand-receptor interactions and developing more refined pharmacophores for receptor targeting (Brine et al., 1997).

AKR1C3 Inhibitors

Research on AKR1C3 inhibitors, which are relevant in the treatment of hormonal and hormonal independent malignancies, showcases the application of specific inhibitors in addressing cancer. The development of such inhibitors provides insights into targeting specific enzymes for therapeutic purposes (Penning, 2017).

Nucleophilic Aromatic Substitution

Studies on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution offer valuable information on the synthesis and reactivity of aromatic compounds. Understanding these reactions is essential for the development of new synthetic routes and materials (Pietra & Vitali, 1972).

Small Molecule Antagonists for Chemokine CCR3 Receptors

Research into small molecule antagonists for chemokine CCR3 receptors, including derivatives of piperidine, provides a foundation for developing treatments for allergic diseases such as asthma and allergic rhinitis. This highlights the application of chemical research in addressing health issues through targeted receptor inhibition (Willems & IJzerman, 2009).

Safety And Hazards

The compound is not classified under TSCA . It’s recommended to handle the compound with personal protective equipment like a dust mask type N95 (US), eyeshields, and gloves . The compound may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOOUZKMJBINO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426136
Record name SBB066854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

160706-61-6
Record name SBB066854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-1,3-dicarboxylic acid 1-benzyl ester 3-ethyl ester (7) (1.5 g, 5.83 mmol) was dissolved in 5.8 mL of anhydrous THF, and the reaction was stirred under N2 at −5° C. while lithium aluminum hydride dissolved in THF (7.0 mL, 1.0M) was added dropwise by addition funnel over 30 minutes. When the reaction was complete by TLC (10 min.), H2O (0.6 mL), then 10% NaOH (1.5 mL), then H2O (0.6 mL) were added, and the reaction was stirred for about 45 minutes. The salts were removed by filtration and the solution was dried with sodium sulfate, filtered, and concentrated. The crude material was purified using an ISCO CombiFlash flash column (silica, 80:20 Hexane: EtOAc to 40:60 Hexane: EtOAc) to achieve 1.24 g of pure 8 (66% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Yield
66%

Synthesis routes and methods II

Procedure details

Benzyl chloroformate (7.88 ml) was added over ten minutes to an ice-cold solution of 3-hydroxymethyl piperidine (5.76 g) and ethyldiisopropylamine (9.58 ml) in dichloromethane (300 ml). The reaction mixture was allowed to warm to room temperature and stirred for 1 hr. The reaction was then diluted with dichloromethane (500 ml), washed with 1N aqueous hydrochloric acid (200 ml), dried over magnesium sulphate, and evaporated to afford benzyl 3-(hydroxymethyl)-1-piperidinecarboxylate as an oil (12.4 g).
Quantity
7.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

An aqueous solution (20 mL) of sodium carbonate (6.90 g, 65.1 mmol) was added to 3-piperidinylmethanol (5.00 g, 43.4 mmol) in tetrahydrofuran (20 mL). While the mixture was chilled in an ice bath, benzyloxycarbonyl chloride (9.36 g, 52.1 mmol) was added and the mixture was stirred for 1 hour and subsequently 7 hours at room temperature. The solvent was then evaporated and ethyl acetate was added to the residue. The mixture was then washed sequentially with water, 0.1 mol/L hydrochloric acid and brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=5:1->1:1) gave 9.15 g (85%) of the desired compound as a colorless powder.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of LiAlH4 (2.96 g, 77.83 mmol, 2.00 equiv) in THF (150 mL). To this solution was added 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (11.4 g, 39.16 mmol, 1.00 equiv) in THF (50 mL) drop wise with stirring at −10° C. The resulting mixture was allowed to stir about 1 hour at −10° C. The progress was monitored by TLC (DCM: MeOH=10:1). The resulting solution was diluted with 10 mL of NaOH/H2O. The solids were filtered out. The resulting mixture was concentrated on a rotary evaporator to afford benzyl 3-(hydroxymethyl)piperidine-1-carboxylate as pale yellow oil in (8.94 g, (92%).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.